molecular formula C11H23NO2 B2681038 Tert-butyl 3-[(butan-2-yl)amino]propanoate CAS No. 1221341-28-1

Tert-butyl 3-[(butan-2-yl)amino]propanoate

Cat. No. B2681038
CAS RN: 1221341-28-1
M. Wt: 201.31
InChI Key: BCLYOIHYMPCECN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

A preparation of t-butyl esters of Nα-protected amino acid is described that Nα-P proceeds from protected amino acids and t-butanol using anhydrous magnesium sulfate and an excess of boron trifluoride diethyl etherate as additional reagents . The method affords t-butyl esters in good yields and a variety of amino acid side chains and substituents tolerate the reaction conditions .


Chemical Reactions Analysis

Tert-butyl amino acid esters are extensively employed as masked carboxyl group surrogates in peptide chemical synthesis . The classical methods for making tert-butyl esters are still widely utilized in practice . In one of the classical methods, mineral acid-catalyzed addition of isobutene to amino acids is employed .

Scientific Research Applications

Asymmetric Synthesis of Amines

Tert-butyl 3-[(butan-2-yl)amino]propanoate is involved in the versatile intermediates for the asymmetric synthesis of amines. N-tert-Butanesulfinyl aldimines and ketimines, which can be synthesized using methodologies related to tert-butyl 3-[(butan-2-yl)amino]propanoate, serve as key intermediates. These intermediates allow for the efficient synthesis of a wide range of highly enantioenriched amines, including alpha-branched and alpha,alpha-dibranched amines, alpha- and beta-amino acids, 1,2- and 1,3-amino alcohols, and alpha-trifluoromethyl amines. The tert-butanesulfinyl group within these compounds activates the imines for the addition of various nucleophiles, functions as a chiral directing group, and is easily cleaved after nucleophilic addition, facilitating the synthesis of desired amine products with high enantiomeric purity (Ellman, Owens, & Tang, 2002).

Organometallic Chemistry and Antibiotic Analogues

Research includes the synthesis and characterization of planar chiral (η6-arene)Cr(CO)3 containing carboxylic acid derivatives, which resemble tert-butyl 3-[(butan-2-yl)amino]propanoate in their structure. These derivatives have been studied for their potential in medicinal organometallic chemistry, exemplified by their use in creating analogues of the antibiotic platensimycin. This demonstrates the compound's relevance in developing isosteric substitutes for organic drug candidates, highlighting its importance in the synthesis of bioorganometallic molecules for potential therapeutic applications (Patra, Merz, & Metzler‐Nolte, 2012).

NMR Tagging in High-Molecular-Weight Systems

Tert-butyl derivatives, such as O-tert-Butyltyrosine (Tby), have found applications as NMR tags in high-molecular-weight systems. Tby, which can be incorporated into proteins site-specifically, features a tert-butyl group that produces a distinct NMR signal. This application is crucial for studying protein structures and interactions in solution, offering a tool for detecting narrow signals in spectral regions with minimal overlap, facilitating the quantitative measurement of submicromolar ligand binding affinities in proteins without the need for isotope labeling (Chen et al., 2015).

properties

IUPAC Name

tert-butyl 3-(butan-2-ylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H23NO2/c1-6-9(2)12-8-7-10(13)14-11(3,4)5/h9,12H,6-8H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BCLYOIHYMPCECN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCCC(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H23NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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